molecular formula C19H19ClN2O6S B4333764 5-chloro-6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one

5-chloro-6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one

Cat. No.: B4333764
M. Wt: 438.9 g/mol
InChI Key: LVUBYLVKRWEZCF-UHFFFAOYSA-N
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Description

5-chloro-6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one is a fascinating compound, noted for its unique molecular structure and versatility across various scientific fields. This compound features a complex arrangement of functional groups, including a chloro group, sulfonyl group, and a benzoxazole core, making it an intriguing subject for chemical and pharmaceutical research.

Properties

IUPAC Name

5-chloro-6-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O6S/c1-21-14-8-13(20)18(9-15(14)28-19(21)23)29(24,25)22-5-4-11-6-16(26-2)17(27-3)7-12(11)10-22/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUBYLVKRWEZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2OC1=O)S(=O)(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one typically involves a multi-step process. Starting from commercially available raw materials, the initial step often includes the formation of the benzoxazole ring through cyclization reactions. This is followed by chlorination and the subsequent introduction of the sulfonyl group via sulfonation reactions. Each step requires specific catalysts and solvents under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production process must be optimized for cost efficiency and scalability. This involves using continuous flow reactors, which allow for better temperature control and faster reaction times. Catalysts such as palladium or platinum on carbon are used to enhance reaction rates, and high-pressure systems ensure complete conversion of starting materials.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: : It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction can be carried out using reducing agents like lithium aluminium hydride.

  • Substitution: : Nucleophilic substitution reactions are common, especially involving the chloro group.

Common Reagents and Conditions

  • Oxidation: : Reactions are typically carried out in acidic or neutral media at elevated temperatures.

  • Reduction: : Reduction processes usually require anhydrous conditions to prevent hydrolysis of reactive intermediates.

  • Substitution: : Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often used to facilitate these reactions.

Major Products

Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted compounds where functional groups have replaced the chloro moiety.

Scientific Research Applications

The compound has diverse applications across multiple fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential as a biochemical probe due to its ability to interact with specific proteins.

  • Medicine: : Investigated for its potential therapeutic effects, particularly in targeting certain enzymes and receptors.

  • Industry: : Applied in the manufacturing of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 5-chloro-6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by binding to active sites or altering the structure of target proteins, leading to changes in their activity. This compound's precise mechanism of action can vary depending on the specific biological context.

Comparison with Similar Compounds

Compared to other similar compounds, 5-chloro-6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one stands out due to its unique combination of functional groups, which confer specific reactivity and binding characteristics. Similar compounds include:

  • 5-chloro-1,3-benzoxazol-2(3H)-one

  • 6-methyl-1,3-benzoxazol-2(3H)-one

  • 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl derivatives

There you go! Hopefully, this detailed overview does the trick. Let me know if there's anything you’d like to explore further!

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5-chloro-6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one

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